2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes both a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound’s antimicrobial, antiviral, and antifungal properties make it a valuable tool in biological research.
Medicine: Due to its antitumor and kinase inhibitory activities, it is being explored for potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
The exact mechanism of action of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For example, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
917610-26-5 |
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Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H19N3/c1-2-9-8-13(10-6-11-7-10)5-4-12(9)3-1/h9-11H,1-8H2 |
InChI Key |
GWPXGWAHLOMPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3CNC3 |
Origin of Product |
United States |
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